molecular formula C19H19FN4O2 B2473756 2-(4-fluorophenyl)-5-[3-oxo-3-(pyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326860-32-5

2-(4-fluorophenyl)-5-[3-oxo-3-(pyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2473756
CAS RN: 1326860-32-5
M. Wt: 354.385
InChI Key: QBNROPQKNNMOBY-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-[3-oxo-3-(pyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C19H19FN4O2 and its molecular weight is 354.385. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-5-[3-oxo-3-(pyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-5-[3-oxo-3-(pyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Antimicrobial Activities

Synthesis and Biological Evaluation Various derivatives of the compound, including pyrazolo[1,5-a]pyrazin-4(5H)-one, have been synthesized and evaluated for their biological activities. For instance, El-Borai et al. (2012) reported the synthesis of pyrazolo[3,4-b]pyridines using microwave irradiation and their antitumor and antimicrobial activities. They found that some derivatives showed significant activity against liver cancer cell lines and exhibited antibacterial and antifungal properties (El-Borai et al., 2012).

Zheng et al. (2011) synthesized a series of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one and evaluated their inhibition against the growth of A549 and H322 lung cancer cells, showing dose-dependent inhibitory effects (Zheng et al., 2011).

Design and Synthesis for Specific Biological Activities Researchers have designed and synthesized novel derivatives targeting specific biological activities. Desai et al. (2016) adopted a rational approach for the synthesis of novel fluorinated pyrazole compounds, including pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, for antimicrobial activity and cytotoxicity against various pathogens and cancer cell lines (Desai et al., 2016).

Similarly, Alam et al. (2016) designed and synthesized pyrazole derivatives, including pyrazolo[1,5-a]pyrazin-4(5H)-one compounds, and evaluated their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against various cancerous cell lines, finding promising results (Alam et al., 2016).

Chemical Synthesis and Structural Analysis

Synthesis Techniques and Structural Characterization Researchers have explored various synthesis techniques and performed structural analyses of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. For instance, Patel et al. (2004) utilized 4,5-diaryl-1H-pyrazole-3-ol as a template to synthesize compounds with potential COX-2 inhibitory activity. They confirmed the structures of the synthesized compounds through X-ray crystallography and evaluated their inhibitory activity against COX-1 and COX-2 enzymes (Patel et al., 2004).

Exploration of Fluorinated Derivatives for Specific Activities The exploration of fluorinated derivatives, including compounds with the 4-fluorophenyl moiety, has been a focus of research due to their potential biological activities. Loh et al. (2013) synthesized pyrazole compounds with fluorinated moieties and characterized their structures using X-ray single crystal structure determination, highlighting the influence of fluorination on molecular conformation and potential biological activities (Loh et al., 2013).

properties

IUPAC Name

2-(4-fluorophenyl)-5-(3-oxo-3-pyrrolidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c20-15-5-3-14(4-6-15)16-13-17-19(26)23(11-12-24(17)21-16)10-7-18(25)22-8-1-2-9-22/h3-6,11-13H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNROPQKNNMOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-5-[3-oxo-3-(pyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

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